3-Amino-1H-pyrrolo[2,3-c]pyridin-7-ol
Description
Properties
IUPAC Name |
3-amino-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,8H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYGSPRXFKMCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228840 | |
| Record name | 3-Amino-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-43-5 | |
| Record name | 3-Amino-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 3 Amino 1h Pyrrolo 2,3 C Pyridin 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 3-Amino-1H-pyrrolo[2,3-c]pyridin-7-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals. The azaindole core of the molecule, with its distinct electronic environment, gives rise to characteristic spectral patterns. mdpi.comnih.gov
High-resolution ¹H and ¹³C NMR spectra are fundamental for determining the primary structure of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The pyrrolo-pyridine scaffold contains aromatic protons whose chemical shifts are influenced by the nitrogen atoms and the fused ring system. The protons on the pyridine (B92270) and pyrrole (B145914) rings would likely appear in the aromatic region of the spectrum. The amino (-NH₂) and hydroxyl (-OH) protons are expected to show broader signals, and their chemical shifts can be sensitive to the solvent and concentration. The proton on the pyrrole nitrogen (-NH) would also contribute a characteristic signal.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 6.5 - 7.0 | Singlet |
| H-4 | 6.8 - 7.2 | Doublet |
| H-5 | 7.5 - 8.0 | Doublet |
| Pyrrole N-H | 10.0 - 12.0 | Broad Singlet |
| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment (e.g., aromatic, attached to a heteroatom). Carbons in the heterocyclic rings are expected in the range of 100-150 ppm. The carbon bearing the hydroxyl group (C-7) would be significantly downfield shifted due to the electronegativity of the oxygen atom.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | ~120 |
| C-3 | ~140 |
| C-3a | ~125 |
| C-4 | ~115 |
| C-5 | ~130 |
| C-6 | ~110 |
| C-7 | ~155 |
To definitively assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for identifying adjacent protons on the pyridine ring (e.g., H-4 and H-5).
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). HSQC would allow for the unambiguous assignment of each carbon atom that has an attached proton (e.g., C-2/H-2, C-4/H-4, C-5/H-5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons (those without attached protons) like C-3, C-3a, C-6, C-7, and C-7a by observing their long-range couplings to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming the regiochemistry and for understanding the three-dimensional structure of the molecule. For instance, a NOESY correlation between the amino protons and a neighboring aromatic proton could help confirm the position of the amino group.
While solution-state NMR is the most common method for structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the molecule's structure and packing in the solid phase. For a crystalline sample of this compound, ssNMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the amino, hydroxyl, and pyrrole N-H groups. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₇H₇N₃O can be compared to the experimentally measured mass to confirm the elemental composition.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 150.0662 |
In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragment ions provide clues about the molecule's structure. By analyzing the fragmentation pattern, it is possible to deduce the connectivity of the atoms. For this compound, common fragmentation pathways in an electron ionization (EI) or collision-induced dissociation (CID) experiment could involve the loss of small neutral molecules such as HCN, CO, or NH₃. For example, the loss of CO is a common fragmentation for phenolic compounds, and the loss of HCN is characteristic of pyridine-containing structures. Studying these pathways helps to piece together the structure of the parent molecule.
Vibrational Spectroscopy for Functional Group and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups and probing the bonding characteristics within a molecule.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The specific frequencies at which a molecule absorbs are characteristic of its functional groups. For this compound, the IR spectrum is expected to exhibit several key absorption bands.
The presence of the amino (-NH₂) group would be indicated by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The hydroxyl (-OH) group will show a broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The N-H stretching vibration of the pyrrole ring is also expected in this region. Aromatic C-H stretching vibrations of the pyridine and pyrrole rings are anticipated just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would likely appear in the 1450-1650 cm⁻¹ region. Finally, C-N and C-O stretching vibrations would be found in the fingerprint region (below 1300 cm⁻¹).
A related compound, 1H-Pyrrolo[2,3-b]pyridine, provides a reference for the vibrations of the core heterocyclic system. nist.gov
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amino (-NH₂) | 3300-3500 | Symmetric & Asymmetric Stretch |
| Hydroxyl (-OH) | 3200-3600 (broad) | Stretch |
| Pyrrole N-H | ~3400 | Stretch |
| Aromatic C-H | >3000 | Stretch |
| C=C / C=N | 1450-1650 | Stretch |
| C-N | 1000-1300 | Stretch |
| C-O | 1000-1300 | Stretch |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of a bond. Therefore, non-polar bonds or symmetric vibrations often produce strong signals in Raman spectra, which might be weak or absent in IR spectra. For this compound, the C=C bonds of the aromatic rings are expected to show strong Raman scattering signals. This technique would be particularly useful for characterizing the skeletal vibrations of the fused ring system.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For a molecule like this compound, this analysis would confirm the planarity of the pyrrolopyridine ring system and determine the orientation of the amino and hydroxyl substituents.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, the presence of amino and hydroxyl groups, as well as the N-H group of the pyrrole ring, suggests that hydrogen bonding will be a dominant force in the crystal packing. These interactions can form one-, two-, or three-dimensional networks.
Common Intermolecular Interactions in Related Heterocyclic Crystals
| Interaction Type | Description |
| Hydrogen Bonds (N-H···N, O-H···O, N-H···O) | Strong, directional interactions that often dictate the primary packing motif. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net |
| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. researchgate.netnih.gov |
| van der Waals Forces | Weaker, non-directional forces, including H···H, C···H, and O···H contacts. researchgate.netnih.govnih.gov |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)
The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized (for example, by introducing a chiral center in a substituent), chiroptical spectroscopy becomes an essential tool for their characterization.
Optical rotation measures the rotation of plane-polarized light by a chiral sample. The magnitude and sign of the rotation are characteristic of a specific enantiomer. Circular dichroism (CD) measures the differential absorption of left and right circularly polarized light. nih.gov A CD spectrum provides more detailed structural information than optical rotation alone and can be used to determine the absolute configuration of a chiral molecule by comparing experimental data with theoretical calculations. mdpi.com
For chiral derivatives of this compound, these techniques would be indispensable for confirming enantiomeric purity and assigning the absolute configuration of the stereocenters. mdpi.comnih.gov
Theoretical and Computational Investigations of 3 Amino 1h Pyrrolo 2,3 C Pyridin 7 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn govern the molecule's geometry, stability, and reactivity. For heterocyclic systems such as 3-Amino-1H-pyrrolo[2,3-c]pyridin-7-ol, these calculations provide insights into the effects of the fused ring system and the influence of its amino and hydroxyl substituents.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules.
DFT calculations are employed to optimize the molecular geometry of this compound, finding the most stable arrangement of its atoms in the ground state. From this optimized geometry, various electronic properties can be determined, including the total energy, dipole moment, and the distribution of electron density. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups is expected to significantly influence the electron distribution within the pyrrolopyridine ring system compared to the unsubstituted core.
Studies on related 7-azaindole (B17877) molecules show that DFT methods can reliably predict their electronic spectra. mdpi.com Upon absorption of UV light, the molecule transitions to an excited state. DFT calculations can model these excited states, predicting the energies of electronic transitions. For instance, investigations into 7-azaindole have used computational methods to understand state mixing and the nature of excited states, which can be ππ* or σπ* in character. nih.gov Such analyses are crucial for interpreting photophysical properties and potential photochemical reactivity.
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching, bending, and torsional motions of its atoms. These frequencies can be calculated using DFT and are experimentally observed in Infrared (IR) and Raman spectra. For the parent 7-azaindole molecule, DFT calculations have been successfully used to assign the vibrational modes observed in experimental spectra. nih.govresearchgate.net For this compound, calculations would predict characteristic frequencies for the N-H and O-H stretching of the substituent groups, as well as the various C-H, C-N, and C-C vibrations of the bicyclic core. The table below shows representative calculated vibrational modes for the core 7-azaindole structure, which would be perturbed by the amino and hydroxyl groups in the target molecule.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Pyrrole) | 3400 - 3500 | Stretching of the pyrrole (B145914) nitrogen-hydrogen bond. |
| O-H Stretch (Phenol) | 3550 - 3650 | Stretching of the hydroxyl group hydrogen bond. |
| N-H Bend (Amine) | 1590 - 1650 | Bending motion of the amine group. |
| C=C/C=N Stretch | 1400 - 1600 | Stretching vibrations within the aromatic rings. |
| C-H Bend (Aromatic) | 1000 - 1300 | In-plane bending of the aromatic C-H bonds. |
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard approach to complement experimental data. nih.govmanchester.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, calculations would predict the chemical shifts for each hydrogen and carbon atom, reflecting the electronic environment created by the fused rings and the powerful electron-donating effects of the amino and hydroxyl groups.
| Atom | Predicted ¹H Chemical Shift (ppm) - Illustrative | Predicted ¹³C Chemical Shift (ppm) - Illustrative |
|---|---|---|
| C2-H | ~6.5 - 7.0 | - |
| C3 | - | ~120 - 125 |
| C4-H | ~6.8 - 7.2 | - |
| C5-H | ~7.5 - 7.9 | - |
| C7 | - | ~150 - 155 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap generally implies higher reactivity. For this compound, the electron-rich amino and hydroxyl groups are expected to raise the energy of the HOMO, localizing its electron density primarily on the pyrrole ring and the substituents. The LUMO is expected to be distributed across the pyridine (B92270) ring. nih.gov
From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify the molecule's reactive tendencies.
| Reactivity Index | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Molecular Modeling and Simulation for Conformational and Dynamic Analysis
While quantum mechanics describes electronic structure, molecular modeling and simulation techniques are used to explore the physical movements and interactions of molecules over time.
The pyrrolopyridine core of this compound is largely planar. However, the amino and hydroxyl substituents have rotatable bonds. Conformational analysis involves mapping the potential energy surface of the molecule as these bonds rotate. This exploration can identify the lowest-energy conformers and the energy barriers between them. Such studies are crucial for understanding which shapes the molecule is most likely to adopt and whether intramolecular hydrogen bonds (e.g., between the 7-ol and the pyridine nitrogen) might stabilize certain conformations. Computationally assisted interpretation of NMR chemical shifts can also serve as a tool to differentiate between similar conformations of a molecule in solution. nih.gov
Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of molecular behavior.
Solvent Effects: The properties and behavior of a molecule can be significantly altered by the solvent. MD simulations are used to explicitly model the interactions between this compound and surrounding solvent molecules, such as water. Studies on the parent 7-azaindole in water have shown that the solvent plays a critical role in its photophysical properties, forming specific hydrogen-bonding networks. capes.gov.brnih.govacs.org For the title compound, MD simulations would reveal the structure of the hydration shell, the average number of hydrogen bonds formed by the -NH₂, -OH, and ring nitrogen atoms, and how solvent dynamics influence the molecule's conformational flexibility.
Protein Interactions: The azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. nih.govmdpi.comnih.gov MD simulations are an indispensable tool in drug design for studying how a ligand like this compound binds to a target protein. After an initial "docking" pose is predicted, MD simulations can refine the binding mode and assess the stability of the ligand-protein complex. These simulations provide detailed information on the specific interactions that anchor the ligand in the binding site, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. For example, simulations of 7-azaindole-based inhibitors in the active sites of kinases like Fyn and GSK-3β have revealed the crucial role of hydrogen bonds with the protein backbone. acs.org The amino and hydroxyl groups of this compound would be expected to act as key hydrogen bond donors and acceptors in a protein active site.
| Type of Interaction | Potential Interacting Groups on the Ligand | Typical Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Donor) | 7-OH, 3-NH₂, Pyrrole N-H | Aspartate, Glutamate (B1630785), Serine, Backbone Carbonyl |
| Hydrogen Bond (Acceptor) | 7-OH, 3-NH₂, Pyridine N | Lysine (B10760008), Arginine, Serine, Backbone Amide |
| π-π Stacking | Pyrrolopyridine Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Aromatic Ring Faces | Leucine, Isoleucine, Valine, Alanine (B10760859) |
Binding Free Energy Calculations (e.g., MM-PBSA, FEP)
Binding free energy calculations are crucial for accurately predicting the affinity of a ligand for its target protein, offering a more refined evaluation than standard docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular for these calculations due to their balance of accuracy and computational efficiency. nih.govscispace.com
These methods calculate the binding free energy (ΔG_bind) by summing the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the entropy contribution (-TΔS). scispace.com
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
The calculation is performed for the protein-ligand complex, the free protein, and the free ligand. The key components include:
Molecular Mechanics Energy (ΔE_MM): This term includes internal energies from bonds, angles, and dihedrals, as well as non-bonded van der Waals and electrostatic interactions. nih.gov
Solvation Free Energy (ΔG_solv): This is composed of a polar and a non-polar component. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). nih.govnih.gov
While no specific MM-PBSA or Free Energy Perturbation (FEP) studies on this compound were identified, these techniques are frequently applied to similar molecules to rank compounds, understand the contributions of different energy terms to binding, and guide lead optimization. nih.govresearchgate.net For instance, the g_mmpbsa package is a common tool used to perform such calculations on trajectories generated from molecular dynamics simulations. nih.gov
In Silico Structure-Activity Relationship (SAR) and Ligand Design Studies
In silico methods are instrumental in modern drug discovery for establishing Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. These computational techniques guide the design of new, more potent, and selective ligands.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical properties of a series of compounds with their biological activities. mdpi.com Although no QSAR models have been developed specifically for derivatives of this compound, studies on related scaffolds illustrate the process.
For example, 3D-QSAR studies have been performed on a series of 51 pyrrolo[2,3-d]pyrimidin-4-amine derivatives to understand their activity against Janus kinase 1 (JAK1). researchgate.net In such a study, the compounds are divided into a training set to build the model and a test set to validate it. The resulting models, often visualized as contour maps, indicate regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) would increase or decrease activity, thereby guiding the design of new analogues. researchgate.net Similarly, QSAR models for 3-amino-1,1-dioxo-1,4,2-benzodithiazine derivatives have been developed to correlate their structure with anticancer activity against specific cell lines. mdpi.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Once a reliable pharmacophore model is generated from a set of active compounds, it can be used as a 3D query to screen large compound databases (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active. researchgate.net This approach allows for the rapid identification of novel chemical scaffolds. While no specific pharmacophore models based on this compound are reported, this is a standard technique used to discover inhibitors for various biological targets.
Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. This method is fundamental for understanding ligand-target interactions at a molecular level and is widely used in structure-based drug design.
Docking studies have been instrumental in the development of various pyrrolopyridine derivatives. For example, a docking model of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives was used to guide the design and synthesis of potassium-competitive acid blockers. nih.gov In other work, docking studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives helped to elucidate their binding modes within the active site of Focal Adhesion Kinase (FAK), providing a structural basis for designing more potent inhibitors. doi.org Similarly, docking was used to understand the binding of 1H-pyrrolo[3,2-c]pyridine derivatives to the colchicine-binding site of tubulin, revealing key hydrogen bond interactions. semanticscholar.orgnih.gov
The table below summarizes docking studies conducted on scaffolds related to this compound.
| Scaffold | Target Protein | Purpose of Study | Reference |
| 1H-pyrrolo[2,3-c]pyridine-7-amine | H+/K+-ATPase | Design of potassium-competitive acid blockers | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | Focal Adhesion Kinase (FAK) | Elucidate binding modes for FAK inhibitors | doi.org |
| 7H-pyrrolo[2,3-d]pyrimidine | STAT6 | Understand binding interactions of STAT6 inhibitors | researchgate.net |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine Site) | Investigate binding mode of anticancer agents | semanticscholar.orgnih.gov |
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly using methods based on Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating transition state energies, and understanding the electronic factors that govern chemical reactions.
While specific mechanistic studies on the synthesis of this compound are not found in the surveyed literature, computational analyses have been applied to related systems. For instance, DFT calculations were used to study the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for synthesizing bis-pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com These calculations showed that the reaction is highly exergonic and confirmed the essential role of the Cu(I) catalyst in overcoming the high kinetic barrier, thus explaining the experimental outcomes. mdpi.com Such an approach could theoretically be applied to investigate the synthesis, stability, or metabolic degradation pathways of this compound.
Advanced Research on Molecular Interactions and Biochemical Pathway Modulation of Pyrrolo 2,3 C Pyridine Derivatives Mechanistic Focus
Mechanistic Investigations of Enzyme and Receptor Modulatory Effects
The unique structural features of pyrrolo[2,3-c]pyridine derivatives allow them to interact with a variety of biological targets, leading to the modulation of key biochemical pathways. The following sections provide a detailed examination of the mechanisms through which these compounds exert their effects on several important classes of enzymes and receptors.
Kinase Inhibition Studies (e.g., CDK8, c-Met, CSF1R, JAK3, MPS1)
Derivatives of the broader pyrrolopyridine class, including pyrrolo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines, have been identified as potent inhibitors of several protein kinases. These enzymes play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer.
One area of focus has been the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase involved in the survival and differentiation of macrophages. nih.gov Structure-based design has led to the development of novel pyrrolo[2,3-b]pyridine-based inhibitors of CSF-1R. acs.org Molecular docking studies of these inhibitors have revealed key interactions within the kinase domain. acs.org For instance, the pyrrolo[2,3-b]pyridine core can form hydrogen bonds with the hinge region residues Cys666 and Glu664, while other parts of the molecule can interact with the DFG motif and hydrophobic pocket. acs.org
Furthermore, pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase (a target for inflammatory disorders and cancer), with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov One such derivative demonstrated selectivity for FMS kinase over a panel of other kinases, including c-MET. nih.govnih.gov
In the context of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription and an oncogene in colorectal cancer, a novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II inhibitor. acs.org
While specific studies on "3-Amino-1H-pyrrolo[2,3-c]pyridin-7-ol" for all the listed kinases are not extensively available, the research on related pyrrolopyridine isomers provides a strong foundation for understanding their potential as kinase inhibitors.
The binding modes of pyrrolopyridine derivatives to kinases are critical for their inhibitory activity. For pyrrolo[2,3-d]pyrimidines, another related class of compounds, X-ray crystallography has shown that the 4-amino substituents can form hydrogen bonds with the backbone carbonyl of glutamate (B1630785) residues (e.g., Glu85 in CHK1), and the N3-atom can form hydrogen bonds with the backbone NH of alanine (B10760859) residues (e.g., Ala87 in CHK1) in the hinge region of the kinase. acs.org
In the case of pyrrolo[2,3-b]pyridine inhibitors of CSF-1R, molecular docking has predicted that the core scaffold is positioned in the hinge region, forming crucial hydrogen bonds. acs.org The stability of this binding has been further supported by molecular dynamics simulations. acs.org
Allosteric inhibition presents an alternative strategy for modulating kinase activity, often offering higher selectivity compared to traditional ATP-competitive inhibitors. nih.gov While specific examples of allosteric modulation by "this compound" derivatives are not yet prevalent in the literature, the structural diversity of the pyrrolopyridine scaffold suggests potential for the design of allosteric inhibitors for various kinases, including those resistant to orthosteric drugs. nih.gov
Structure-activity relationship (SAR) studies are instrumental in optimizing the potency and selectivity of kinase inhibitors. For pyrrolo[2,3-d]pyrimidine derivatives targeting Focal Adhesion Kinase (FAK), it has been demonstrated that substitutions at the 2- and 4-positions of the pyrimidine (B1678525) ring are crucial for activity. doi.org For example, the introduction of an N-methylbenzamide group at the 2-position and a substituted phenylamino (B1219803) group at the 4-position led to compounds with potent FAK inhibition. doi.org
In the development of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, SAR studies revealed that modifications to the benzyl-substituted portion of the molecule could significantly impact activity and selectivity against other kinases like EGFR. nih.gov Similarly, for pyrrolo[2,3-b]pyridine derivatives targeting Cdc7 kinase, modifications to the substituents on the heterocyclic core led to the identification of potent and selective inhibitors. nih.gov
The table below summarizes the inhibitory activities of some pyrrolopyridine derivatives against various kinases.
| Compound Class | Target Kinase | Key SAR Findings | IC50 Values |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Diaryl-amide/urea substitutions are critical for potency. nih.govnih.gov | 30 nM - 60 nM nih.govnih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | CDK8 | Propenamide side chain enhances type II inhibition. acs.org | 48.6 nM acs.org |
| Pyrrolo[2,3-d]pyrimidine | FAK | Substitutions at 2- and 4-positions are key for potent inhibition. doi.org | 19.1 nM - 113.5 nM doi.org |
Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition: Molecular Mechanism Elucidation
Lysine Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9. nih.gov Its involvement in cancer has made it a promising therapeutic target. nih.gov
Recent studies have identified pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible inhibitors of LSD1. nih.gov These inhibitors were designed based on a previously reported LSD1 inhibitor, GSK-354. nih.gov The mechanism of inhibition is believed to involve the interaction of the pyrrolo[2,3-c]pyridine core with the active site of LSD1, preventing the binding of its histone substrate. nih.gov
LSD1 utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor for its demethylase activity. nih.gov The inhibition by certain small molecules can occur through covalent modification of this FAD cofactor, leading to irreversible inactivation. nih.gov However, the newly discovered pyrrolo[2,3-c]pyridine derivatives are reversible inhibitors, suggesting a non-covalent binding mechanism within the enzyme's active site. nih.gov A lead compound from this series, designated LSD1-UM-109, exhibited an IC50 value of 3.1 nM against LSD1. nih.gov
The table below presents the inhibitory activity of a lead pyrrolo[2,3-c]pyridine derivative against LSD1.
| Compound | Target | Inhibition Mechanism | IC50 Value |
| LSD1-UM-109 (a pyrrolo[2,3-c]pyridine) | LSD1 | Reversible Inhibition nih.gov | 3.1 nM nih.gov |
Cholinesterase (AChE, BChE) and Glycation Inhibition Mechanisms
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov
A study on a series of 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) derivatives has demonstrated their potential as inhibitors of both AChE and BChE. researchgate.net The inhibitory mechanism likely involves the binding of the 7-azaindole core to the active site of the cholinesterases. researchgate.net The nature and position of substituents on the phenyl ring attached to the core structure were found to significantly influence the inhibitory activity. researchgate.net For instance, certain derivatives showed potent BChE inhibitory activity, even more so than the standard drug galantamine. researchgate.net
In addition to cholinesterase inhibition, these compounds were also evaluated for their ability to inhibit glycation, a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications and aging. researchgate.net Some of the synthesized 7-azaindole derivatives displayed potent antiglycation activity, superior to the standard rutin. researchgate.net The mechanism of glycation inhibition is thought to involve the trapping of reactive dicarbonyl species or the inhibition of the formation of cross-linked AGEs.
| Compound Derivative | Target | IC50 Value (AChE) | IC50 Value (BChE) | IC50 Value (Antiglycation) |
| 7-Azaindole analog 2 | AChE/BChE | 1.34 µM researchgate.net | 1.25 µM researchgate.net | - |
| 7-Azaindole analog 3 | AChE/BChE | 11.60 µM researchgate.net | 3.93 µM researchgate.net | - |
| 7-Azaindole analog 4 | AChE/BChE | 0.96 µM researchgate.net | 9.18 µM researchgate.net | - |
| 7-Azaindole analog 5 | AChE/BChE/Antiglycation | 0.97 µM researchgate.net | 10.20 µM researchgate.net | 120.6 µM researchgate.net |
Cyclooxygenase (COX-1, COX-2) Inhibition Profiles and Interactions
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
Research into N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has revealed their potential as inhibitors of both COX-1 and COX-2. nih.gov Molecular docking studies have provided insights into their binding interactions within the active sites of these enzymes. For the most active COX-1 inhibitor from this series, the pyrrolo-pyridine core was found to occupy a subdomain of the active site, with a pyrrolidine (B122466) ring positioned at the entrance. nih.gov Key interactions included hydrogen bonding with Leu531 and several hydrophobic interactions. nih.gov
Similarly, the most potent COX-2 inhibitor in the series was shown to bind to the enzyme through hydrogen bonds with Arg120 and Tyr355, stabilized by hydrophobic interactions. nih.gov The pyrrolo-pyridine ring was positioned in a subdomain, with a morpholine (B109124) ring closer to the entrance region. nih.gov These findings highlight the potential of the pyrrolopyridine scaffold in designing novel anti-inflammatory agents targeting COX enzymes.
| Compound Class | Target Enzyme | Key Binding Interactions |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | COX-1 | Hydrogen bond with Leu531; hydrophobic interactions with Val349, Leu352, Ala527. nih.gov |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | COX-2 | Hydrogen bonds with Arg120 and Tyr355; hydrophobic interactions. nih.gov |
Targeting Protein-Protein Interactions (e.g., with Tubulin, Serum Albumin)
The interaction of pyrrolo[2,3-c]pyridine derivatives with essential proteins like tubulin and serum albumin is a critical area of research for understanding their biological activity.
Interaction with Tubulin: Tubulin is a key protein involved in microtubule formation, which is essential for cell division. Compounds that disrupt tubulin polymerization can arrest the cell cycle, making it a significant target. Studies on compounds with similar heterocyclic scaffolds, such as 3-epicaryoptin, have demonstrated that they can induce G2/M phase cell cycle arrest by disrupting the microtubule network. biorxiv.org This is achieved by binding to the colchicine (B1669291) site at the interface of αβ-tubulin dimers, which inhibits microtubule polymerization and leads to mitotic arrest. biorxiv.org While direct studies on "this compound" are limited, the broader class of pyrrolopyridine derivatives is being investigated for similar antimitotic activities.
Interaction with Serum Albumin: Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind and transport a wide variety of molecules, including drugs. The binding of a compound to HSA can significantly affect its distribution, metabolism, and efficacy. Research on various heterocyclic compounds, including perylene (B46583) derivatives and non-steroidal anti-inflammatory drugs (NSAIDs), has utilized HSA as a model to understand protein-ligand interactions. nih.govmdpi.com For instance, studies have shown that hydrophobic molecules can be solubilized through binding to HSA. nih.gov The interaction is often characterized by techniques like fluorescence spectroscopy and Saturation-Transfer Difference Nuclear Magnetic Resonance (STD-NMR) to determine binding affinity and the nature of the interaction forces, which can include van der Waals forces and electrostatic attractions. mdpi.comresearchgate.net These studies provide a framework for investigating how pyrrolo[2,3-c]pyridine derivatives might interact with HSA, which would be crucial for their potential development.
Probing Biochemical Pathways and Cellular Processes (In Vitro/Mechanistic)
The influence of pyrrolo[2,3-c]pyridine derivatives extends to the modulation of fundamental biochemical pathways and cellular processes, which are being actively investigated through in vitro and mechanistic studies.
The WNT/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription. acs.org One such derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was found to indirectly inhibit β-catenin activity by targeting CDK8. acs.org This inhibition leads to the downregulation of the WNT/β-catenin signaling pathway. acs.org This mechanistic action highlights the potential of the pyrrolopyridine scaffold to modulate critical transcription regulation pathways.
Pyrrolo[2,3-c]pyridine and its isomers have demonstrated the ability to influence cell cycle progression, a hallmark of many biologically active compounds.
G2/M Phase Arrest: A novel 1H-pyrrolo[2,3-b]pyridine derivative, acting as a CDK8 inhibitor, has been shown to induce cell cycle arrest in the G2/M and S phases. acs.org Similarly, glycosylated indolocarbazole analogs, which contain a pyrrole (B145914) ring fused to other heterocyclic systems, cause a significant G2 phase arrest. nih.gov This arrest is often linked to the modulation of key cell cycle proteins like CDK1. nih.gov
S Phase Arrest: The same CDK8 inhibitor mentioned above also contributes to arrest in the S phase of the cell cycle. acs.org
The ability of these compounds to halt cell cycle progression at specific checkpoints underscores their potential as probes for studying cell division and as scaffolds for developing agents that target proliferating cells.
| Compound Class | Target | Effect on Cell Cycle | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivative | CDK8 | G2/M and S phase arrest | acs.org |
| Glycosylated Indolocarbazole | CDK1 (proposed) | G2 phase arrest | nih.gov |
| 3-epicaryoptin | Tubulin | G2/M phase arrest | biorxiv.org |
The investigation into the substrate specificity of enzymes like nitrile reductase (queF) is essential for understanding metabolic pathways and for potential applications in biocatalysis. While direct studies on the interaction of "this compound" with queF are not prominently available in the searched literature, the broader field of enzyme-substrate interactions with nitrogen-containing heterocycles is an active area of research. Such studies are crucial for elucidating the roles of these compounds in biological systems and for designing novel enzyme inhibitors or substrates.
Molecular Recognition and Ligand Efficiency Principles
The principles of molecular recognition and ligand efficiency are central to the design and optimization of bioactive compounds based on the pyrrolo[2,3-c]pyridine scaffold.
Molecular Recognition: Molecular docking studies have been instrumental in understanding how these derivatives interact with their protein targets. For example, a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor was shown to fit well into the ATP-binding pocket of the enzyme. nih.gov The pyrrolo[2,3-b]pyridine core occupied the adenine pocket and formed crucial hydrogen bonds with key residues like ASP-133 and VAL-135, which are essential for ligand recognition. nih.gov Similarly, in the design of CSF-1R inhibitors, the pyrrolo[2,3-b]pyridine skeleton was observed to form hydrogen bonds with key amino acids in the hinge region of the protein. acs.org
Ligand Efficiency (LE): LE is a metric used in drug design to assess the binding energy per atom of a ligand to its target. It helps in optimizing fragments into lead compounds. In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, fragment hits based on a pyrrolo[2,3-d]pyrimidine scaffold exhibited high ligand efficiencies, with some values exceeding 0.6. acs.org This indicates a highly efficient binding interaction, making these fragments excellent starting points for further optimization. The introduction of specific substituents, such as a methyl group, can lead to a "magic methyl" effect, significantly enhancing potency through favorable hydrophobic interactions. acs.org
Studies on Molecular Interactions with Biological Macromolecules (non-specific, non-clinical)
Beyond specific enzyme targets, the interactions of pyrrolo[2,3-c]pyridine derivatives with other biological macromolecules are also of interest. These non-specific interactions can influence a compound's pharmacokinetic and pharmacodynamic properties.
Studies on pyrrolo[3,2-c]pyridine derivatives have shown their potential as FMS kinase inhibitors. nih.gov While this represents a specific interaction, the experimental approach often involves screening against a panel of kinases to assess selectivity. nih.gov For instance, one potent compound showed 81% inhibition against FMS kinase at a 1 µM concentration, while showing significantly lower inhibition against other kinases like FLT3 and c-MET, demonstrating a degree of selectivity. nih.gov
Furthermore, the interaction with proteins like bovine serum albumin (BSA) is often studied as a model for understanding how these compounds might behave in a biological milieu. nih.gov Such studies help in characterizing the binding affinity and conformational changes in the protein upon ligand binding, providing insights into the compound's potential for distribution and transport in vivo.
| Compound/Derivative | Macromolecule | Key Finding | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine derivative | GSK-3β | Forms hydrogen bonds with ASP-133 and VAL-135 in the ATP-binding pocket. | nih.gov |
| Pyrrolo[2,3-b]pyridine derivative | CSF-1R | Forms hydrogen bonds with Cys666 and Glu664 in the hinge region. | acs.org |
| Pyrrolo[3,2-c]pyridine derivative (Compound 1r) | FMS Kinase | Potent inhibition with an IC50 of 30 nM. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | LRRK2 | High ligand efficiency (>0.6) observed for fragment hits. | acs.org |
Potential Research Applications Beyond Traditional Medicinal Chemistry
Development as Chemical Probes for Cellular and Molecular Biology Research
The 7-azaindole (B17877) moiety is a structural analog of the natural purine (B94841) nucleobases, making it an excellent candidate for development as a chemical probe to study biological systems at the molecular level. nih.govresearchgate.net Its intrinsic fluorescence is highly sensitive to the local environment, a property that can be exploited to investigate the structure and dynamics of macromolecules like proteins and nucleic acids. acs.orgacs.org
Derivatives of 7-azaindole, such as 7-azatryptophan, have been successfully used as substitutes for tryptophan to serve as optical probes. acs.org The key advantages of the 7-azaindole chromophore include its distinct absorption and emission spectra, which are red-shifted compared to tryptophan, and its single exponential fluorescence decay in aqueous environments. acs.orgacs.org
When incorporated into DNA oligonucleotides, the fluorescence of 7-azaindole is significantly quenched and its emission spectrum shifts, indicating that it is stacked with the neighboring DNA bases. nih.govnih.gov This sensitivity to conformation allows it to function as a probe for monitoring changes in DNA structure, such as melting from a double-stranded to a single-stranded state, which results in an increase in fluorescence. nih.govnih.gov The amino and hydroxyl groups of 3-Amino-1H-pyrrolo[2,3-c]pyridin-7-ol would further modulate these photophysical properties, potentially enhancing its specificity and utility as a probe.
Table 1: Photophysical Properties of 7-Azaindole as a Molecular Probe
| Property | Observation in Research | Significance |
|---|---|---|
| Fluorescence Quantum Yield | Increases significantly upon glycosylation at the N-1 position (e.g., from 0.023 to 0.53). nih.govnih.gov | Demonstrates high sensitivity to chemical modification, allowing for tailored probe design. |
| Emission in DNA | Greatly quenched in both single and double-stranded DNA, with a blue-shifted emission maximum (e.g., to 379 nm). nih.govnih.gov | Indicates base stacking and allows for the study of nucleic acid conformation and dynamics. nih.govnih.gov |
| Temperature Dependence | Fluorescence intensity increases as duplex DNA melts with rising temperature. nih.govnih.gov | Enables the monitoring of DNA denaturation and hybridization processes. |
| Environmental Sensitivity | Emission is highly sensitive to solvent polarity and hydrogen bonding. acs.orgacs.org | Useful for probing local environments within proteins and other biological macromolecules. |
Applications in Materials Science and Engineering (e.g., organic electronics, optoelectronics)
The 7-azaindole framework is gaining recognition as a valuable building block in materials science, particularly for the development of organic electronic and optoelectronic devices. rsc.orgchemicalbook.com The introduction of the nitrogen atom into the indole (B1671886) scaffold alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn fine-tunes the material's optical and electrochemical properties.
Derivatives of 7-azaindole have been identified as excellent blue-emitting materials, a critical component for the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgacs.org Their inherent luminescence and the ability to form stable metal complexes make them suitable for creating novel electroluminescent devices. rsc.orgacs.org Research has demonstrated the synthesis of various 7-azaindole derivatives that exhibit strong blue luminescence. acs.org
Furthermore, the 7-azaindole scaffold has been utilized in the synthesis of organic semiconductors, which are fundamental to devices like organic field-effect transistors (OFETs) and organic solar cells. chemicalbook.comfluoromart.com The planarity and π-conjugation of the heterocyclic system facilitate charge transport, a key requirement for semiconductor performance. The functional groups on this compound could be used to further tune its solid-state packing and electronic properties for optimized device performance.
Table 2: 7-Azaindole Derivatives in Materials Science
| Application Area | Compound Type/Example | Observed Property/Function | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | 1,3,5-Tri(N-7-azaindolyl)benzene | Blue Luminescence / Electroluminescence | rsc.orgacs.org |
| Organic Semiconductors | 4-Fluoro-7-azaindole derivatives | Building block for semiconductor synthesis | fluoromart.com |
| Organic Electronics | 4-Bromo-7-azaindole | Intermediate for organic electronic materials | chemicalbook.com |
| Blue Emissive Materials | Fluorene-appended N-methyl-7-azaindoles | High-efficiency blue emission | acs.orgnih.gov |
Utilization in Advanced Analytical Method Development (e.g., as fluorescent tags, chemosensors)
The responsive fluorescence of the 7-azaindole core makes it an attractive platform for the design of chemosensors and fluorescent tags for analytical purposes. fluoromart.comresearchgate.net These sensors operate by exhibiting a detectable change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte. researchgate.net
Researchers have successfully developed 7-azaindole-based fluorescent sensors for the detection of various analytes, including metal ions and anions like cyanide. fluoromart.comresearchgate.net For instance, a sensor based on a 1-methyl-7-azaindole derivative with a dicyanovinyl group can detect cyanide ions in aqueous media through a ratiometric change in its emission spectrum. researchgate.net The nucleophilic addition of cyanide to the sensor molecule alters its electronic structure, leading to a distinct and measurable optical response. researchgate.net
The inherent fluorescence of the 7-azaindole monomer, in both its neutral and protonated forms, makes it well-suited for strategies aimed at the selective recognition of metal ions. fluoromart.com The amino and hydroxyl functional groups of this compound could serve as effective binding sites for specific ions, allowing for the development of highly selective and sensitive chemosensors for environmental or biological monitoring.
Table 3: Examples of 7-Azaindole-Based Chemosensors
| Sensor Target | Sensor Design Principle | Mode of Detection | Reference |
|---|---|---|---|
| Cyanide (CN⁻) | Dicyanovinyl-substituted 1-methyl-7-azaindole | Ratiometric fluorescence change in aqueous media | researchgate.net |
| Metal Ions | Neutral and protonated forms of 7-azaindole monomer | Change in fluorescence intensity upon ion binding | fluoromart.com |
| Chromium (Cr³⁺) & Cerium (Ce³⁺) ions | 7-Azaindole-pyridine linked 1,2,3-triazole | Selective fluorescence quenching | acs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-1H-pyrrolo[2,3-c]pyridin-7-ol derivatives, and how are structural variations introduced?
- Methodology : A common approach involves dihydroxylation of allyl-substituted precursors (e.g., 4-allyl-3-aminoisoquinolines) using oxidizing agents like OsO4/NMO, followed by oxidative cleavage with NaIO4 to generate dialdehydes. Cyclization is achieved using Na2O2 in aqueous conditions, forming the pyrrolo[2,3-c]isoquinoline core. Substituents (alkyl, aryl, or morpholine groups) are introduced via precursor functionalization .
- Example : For 5-phenyl derivatives (e.g., compound 4d ), phenyl-substituted allyl precursors are used, yielding products with >70% purity after recrystallization (20% ethyl acetate/hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
